
3-Pyridineacetic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Homonicotinsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Industrie: Homonicotinsäure wird bei der Produktion von Agrochemikalien und Pharmazeutika verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Homonicotinsäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wirkt als Vorläufer von Nicotinamid-Adenin-Dinukleotid (NAD) und Nicotinamid-Adenin-Dinukleotid-Phosphat (NADP), die essentielle Coenzymen in Redoxreaktionen sind . Diese Coenzymen spielen eine entscheidende Rolle im Zellstoffwechsel, bei der Energieproduktion und der DNA-Reparatur . Darüber hinaus wurde gezeigt, dass Homonicotinsäure den Lipidstoffwechsel moduliert und entzündungshemmende Wirkungen durch ihre Wechselwirkung mit bestimmten Rezeptoren zeigt .
Safety and Hazards
Wirkmechanismus
The mechanism of action of homonicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These coenzymes play a crucial role in cellular metabolism, energy production, and DNA repair . Additionally, homonicotinic acid has been shown to modulate lipid metabolism and exhibit anti-inflammatory effects through its interaction with specific receptors .
Biochemische Analyse
Biochemical Properties
3-Pyridineacetic acid plays a significant role in biochemical reactions, particularly in the degradation pathway of nicotine. It interacts with several enzymes and proteins, including those involved in the metabolism of nicotine. One of the key enzymes it interacts with is myosmine, which is a major source for this compound . The nature of these interactions involves the breakdown of nicotine into this compound, which is then further metabolized.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways that are crucial for cell function and survival. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cellular metabolism and other vital processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes and proteins, altering their activity. This can result in the inhibition or activation of these enzymes, leading to changes in metabolic pathways and gene expression. For example, this compound is known to be a higher homologue of nicotinic acid, which suggests that it may share similar binding interactions and mechanisms of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation pathway of nicotine. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, this compound is formed from 4-(3-pyridyl)-butanoate and is further metabolized by various enzymes in the body . These interactions can affect metabolic flux and the levels of other metabolites in the pathway.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as it may accumulate in certain tissues or organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . This localization is essential for its role in cellular metabolism and other biochemical reactions.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Homonicotinsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die nucleophile Addition von Cyanid an ein Pyridinderivat, gefolgt von katalytischer Hydrierung der Nitrilgruppe, um das gewünschte Produkt zu erhalten . Ein weiteres Verfahren beinhaltet die Oxidation von 3-Methylpyridin mit Salpetersäure, wobei Homonicotinsäure als Nebenprodukt entsteht .
Industrielle Produktionsmethoden: Die industrielle Produktion von Homonicotinsäure beinhaltet typischerweise die Oxidation von 3-Methylpyridin oder 5-Ethyl-2-methylpyridin mit Salpetersäure . Dieser Prozess ist effizient, erzeugt aber Lachgas als Nebenprodukt, das aufgrund seines Treibhauseffekts Umweltprobleme aufwirft . Es werden laufend Bemühungen unternommen, um umweltfreundlichere Verfahren für die industrielle Synthese zu entwickeln.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Homonicotinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Homonicotinsäure kann zu Pyridin-3-carbonsäure oxidiert werden.
Reduktion: Die Reduktion von Homonicotinsäure kann Pyridin-3-methanol ergeben.
Substitution: Die Carboxylgruppe von Homonicotinsäure kann an nucleophilen Substitutionsreaktionen teilnehmen, um Ester und Amide zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Salpetersäure.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff ist eine typische Methode.
Substitution: Reagenzien wie Alkohole und Amine werden unter sauren oder basischen Bedingungen verwendet.
Wichtige Produkte:
Oxidation: Pyridin-3-carbonsäure.
Reduktion: Pyridin-3-methanol.
Substitution: Verschiedene Ester und Amide von Homonicotinsäure.
Vergleich Mit ähnlichen Verbindungen
Homonicotinsäure ist strukturell ähnlich anderen Pyridincarbonsäuren, wie zum Beispiel:
Nikotinsäure (Pyridin-3-carbonsäure): Beide Verbindungen haben einen Pyridinring, aber Nikotinsäure hat eine Carboxylgruppe in der 3-Position, während Homonicotinsäure eine Essigsäuregruppe in der 3-Position hat.
Isonikotinsäure (Pyridin-4-carbonsäure): Isonikotinsäure hat eine Carboxylgruppe in der 4-Position, was sie zu einem Isomer von Nikotinsäure und Homonicotinsäure macht.
Picolinsäure (Pyridin-2-carbonsäure): Picolinsäure hat eine Carboxylgruppe in der 2-Position, die sich sowohl von Nikotin- als auch von Isonikotinsäure unterscheidet.
Einzigartigkeit: Die einzigartige Struktur von Homonicotinsäure mit einer Essigsäuregruppe in der 3-Position unterscheidet sie von anderen Pyridincarbonsäuren. Dieser strukturelle Unterschied verleiht ihr einzigartige chemische und biologische Eigenschaften, die sie zu einer wertvollen Verbindung für verschiedene Anwendungen machen.
Eigenschaften
IUPAC Name |
2-pyridin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNUNYPERJMVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060110 | |
| Record name | 3-Pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Pyridylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-81-5, 6419-36-9 | |
| Record name | 3-Pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-pyridineacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridineacetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-pyridylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UFO07435N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Pyridylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-pyridineacetic acid typically synthesized?
A2: A common synthetic route starts with 3-acetylpyridine, which can be obtained through esterification and condensation of nicotinic acid. [] The synthesis proceeds through the formation of 3-pyridylthioacetmorpholide, followed by hydrolysis and acidification to yield this compound hydrochloride. [] This method offers a relatively straightforward and efficient approach with an overall yield of 51%. [] A more recent method utilizing a one-pot approach has also been reported, simplifying the process and reducing waste. []
Q2: Are there any structural modifications of this compound that have been explored, and how do they affect its biological activity?
A3: Researchers have synthesized and studied the effects of structural modifications on the biological activity of this compound. For example, the synthesis and evaluation of 6-isobutyl-α-methyl-3-pyridineacetic acid and its 2-chloro analogue aimed to assess their platelet aggregation inhibitory activity. [, ] While the 6-isobutyl-α-methyl derivative displayed activity comparable to ibuprofen, the 2-chloro analogue showed no significant effect at the same dosage. [] This finding highlights the importance of specific structural features in determining the biological activity of this compound derivatives.
Q3: Has this compound been investigated in the context of cephalosporin antibiotics?
A4: Yes, this compound derivatives, specifically 1,2-dihydro-6-methyl-α-oximino-2-oxo-3-pyridineacetic acid, have been explored for their potential as side chains in semisynthetic cephalosporins. [] This research involved coupling the derivative to 7-aminocephalosporanic acid and its 3'-(1-methyltetrazol-5-yl)thiolo analogue using various coupling methods and oxime protecting groups. [] The resulting cephalosporins were tested for their antibacterial activity and compared to existing drugs like cefuroxime and cefotaxime. []
Q4: Are there any studies comparing the pharmacological properties of this compound with nicotinic acid?
A5: Several studies have explored the pharmacological similarities and differences between this compound and its structural analogue, nicotinic acid. Researchers have investigated their comparative hypocholesterolemic activities, [, , ] as well as their hyperbilirubinemic effects. [] Additionally, a study directly compared blood levels, urinary elimination, and the excretion of metabolites for both compounds in humans. [] These comparative studies provide valuable insights into the structure-activity relationships and pharmacological profiles of both compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


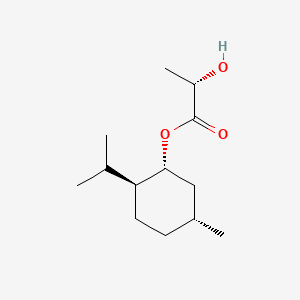

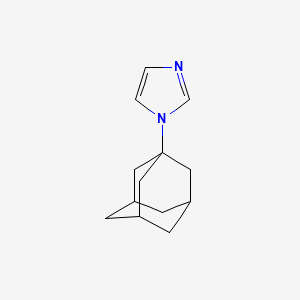

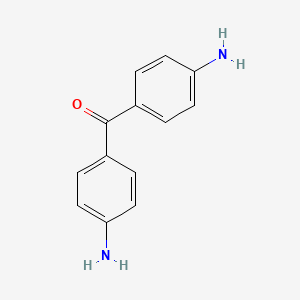
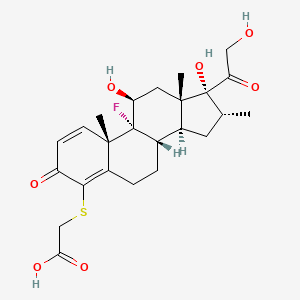
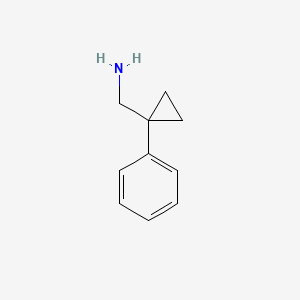

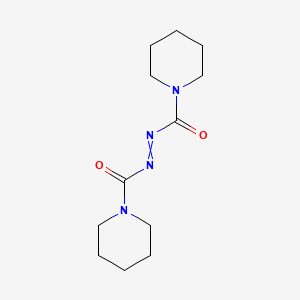
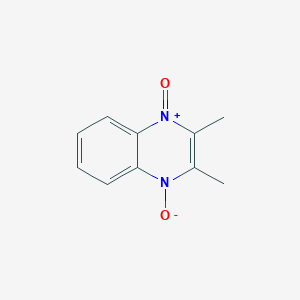
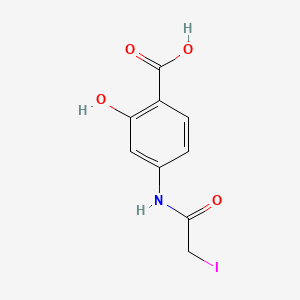
![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)
